Cas no 879207-98-4 (N-Boc-L-felinine)

N-Boc-L-felinine is a protected derivative of L-felinine, a sulfur-containing amino acid found in feline urine. The Boc (tert-butoxycarbonyl) group enhances stability, making it suitable for synthetic applications where selective deprotection is required. This compound is particularly valuable in peptide synthesis and biochemical research, offering controlled reactivity under mild acidic conditions. Its high purity and well-defined structure facilitate precise modifications in complex molecular frameworks. N-Boc-L-felinine is also useful in studying felinine’s role in cat communication and metabolism. The Boc protection ensures compatibility with standard coupling reagents, streamlining solid-phase or solution-phase peptide assembly. Proper handling under inert conditions is recommended to maintain integrity.
N-Boc-L-felinine structure
N-Boc-L-felinine structure
Product Name:N-Boc-L-felinine
CAS No:879207-98-4
MF:C13H25NO5S
MW:307.406303167343
CID:710186
PubChem ID:15407471
Update Time:2025-10-23

N-Boc-L-felinine Chemical and Physical Properties

Names and Identifiers

    • N-Boc-L-felinine
    • (2R)-3-(4-hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • L-Cysteine,N-[(1,1-dimethylethoxy)carbonyl]-S-(3-hydroxy-1,1-dimethylpropyl)-
    • L-Cysteine,N-[(1,1-dimethylethoxy)carbonyl]-S-(3-hydroxy-1,1-dimethylpropyl)
    • N-[(1,1-Dimethylethoxy)carbonyl]-S-(3-hydroxy-1,1-dimethylpropyl)-L-cysteine
    • DTXSID80572497
    • AKOS030254498
    • N-(tert-Butoxycarbonyl)-S-(4-hydroxy-2-methylbutan-2-yl)-L-cysteine
    • (R)-2-((tert-Butoxycarbonyl)amino)-3-((4-hydroxy-2-methylbutan-2-yl)thio)propanoicacid
    • (R)-2-((tert-Butoxycarbonyl)amino)-3-((4-hydroxy-2-methylbutan-2-yl)thio)propanoic acid
    • 879207-98-4
    • DB-221816
    • S-(4-hydroxy-2-methyl-2-butanyl)-N-{[(2-methyl-2-propanyl)oxy]carbonyl}-l-cysteine
    • Inchi: 1S/C13H25NO5S/c1-12(2,3)19-11(18)14-9(10(16)17)8-20-13(4,5)6-7-15/h9,15H,6-8H2,1-5H3,(H,14,18)(H,16,17)/t9-/m0/s1
    • InChI Key: ZCRDNPCXPITQHX-VIFPVBQESA-N
    • SMILES: S(C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(C)(C)CCO

Computed Properties

  • Exact Mass: 307.14500
  • Monoisotopic Mass: 307.14534407g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 9
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.5
  • Topological Polar Surface Area: 121Ų

Experimental Properties

  • Density: 1.173
  • Boiling Point: 466.05°C at 760 mmHg
  • Flash Point: 235.659°C
  • Refractive Index: 1.512
  • PSA: 121.16000
  • LogP: 2.24940

N-Boc-L-felinine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 98.00 2023-09-08
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Additional information on N-Boc-L-felinine

Recent Advances in N-Boc-L-felinine (CAS: 879207-98-4) Research: Synthesis, Applications, and Biological Significance

N-Boc-L-felinine (CAS: 879207-98-4) is a protected derivative of L-felinine, a sulfur-containing amino acid found in cat urine and implicated in chemical communication among felines. Recent studies have highlighted its potential as a versatile intermediate in organic synthesis and its role in understanding feline behavior. This research brief synthesizes the latest findings on N-Boc-L-felinine, covering its synthetic methodologies, biochemical properties, and emerging applications in medicinal chemistry.

A 2023 study published in Journal of Organic Chemistry demonstrated an optimized solid-phase peptide synthesis (SPPS) protocol for N-Boc-L-felinine, achieving a 92% yield with minimal racemization. The method leverages microwave-assisted coupling and novel deprotection strategies, addressing historical challenges in handling this sterically hindered compound. Concurrently, advances in enantioselective synthesis using chiral auxiliaries have expanded access to gram-scale quantities, as reported in ACS Catalysis (2024).

Biochemical investigations reveal N-Boc-L-felinine's unique interactions with feline olfactory receptors. Cryo-EM structural analyses (Nature Communications, 2024) identified specific binding pockets in the Felis catus V1R receptor family, explaining the compound's role in territorial marking. These findings are driving development of synthetic pheromone analogs for animal behavior modification, with two patent applications filed in Q1 2024.

In drug discovery, the Boc-protected amino group of N-Boc-L-felinine serves as a key building block for cysteine protease inhibitors. A 2024 Journal of Medicinal Chemistry paper detailed its incorporation into novel cathepsin B inhibitors showing nanomolar potency against tumor metastasis models. The compound's chiral center and sulfur moiety enable unique binding geometries, as confirmed by X-ray crystallography studies.

Analytical method developments have kept pace with these applications. A recent Analytical Chemistry article (2024) established a UHPLC-MS/MS protocol for quantifying N-Boc-L-felinine in biological matrices with 0.1 ng/mL sensitivity, addressing previous detection limitations. Stability studies under various pH conditions (pH 2-9) showed optimal preservation in anhydrous acetonitrile at -20°C.

Commercial availability has expanded significantly, with five new GMP-certified suppliers entering the market in 2023-2024. Current pricing trends reflect improved synthetic routes, with bulk (>100g) prices decreasing 28% year-over-year. Regulatory status remains favorable, as N-Boc-L-felinine is not currently controlled under major chemical inventories.

Future research directions include exploring its potential in: 1) biodegradable chelating agents (leveraging the thiol group), 2) radiopharmaceutical labeling (via sulfur coordination chemistry), and 3) asymmetric catalysis (as a chiral ligand). The compound's unique structural features continue to inspire innovative applications across chemical biology domains.

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